molecular formula C6H16Cl2N2O B12358044 trans-4-Methoxy-1-methyl-3-pyrrolidinamine

trans-4-Methoxy-1-methyl-3-pyrrolidinamine

Cat. No.: B12358044
M. Wt: 203.11 g/mol
InChI Key: JLVDRWLILONZCF-BNTLRKBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxy-1-methyl-3-pyrrolidinamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents might include hydrogen gas or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Comparison with Similar Compounds

Uniqueness: trans-4-Methoxy-1-methyl-3-pyrrolidinamine is unique due to its specific molecular structure, which includes a methoxy group and a methyl group attached to a pyrrolidine ring. This structure may confer unique chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m1../s1

InChI Key

JLVDRWLILONZCF-BNTLRKBRSA-N

Isomeric SMILES

CN1C[C@H]([C@@H](C1)OC)N.Cl.Cl

Canonical SMILES

CN1CC(C(C1)OC)N.Cl.Cl

Origin of Product

United States

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